[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid
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Overview
Description
[1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H22O4 It consists of two cyclohexane rings connected by a single carbon-carbon bond, with each ring bearing a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid typically involves the coupling of cyclohexane derivatives. One common method is the oxidative coupling of cyclohexane using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate cyclohexyl radicals, which then couple to form the desired product .
Industrial Production Methods
Industrial production of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid may involve similar oxidative coupling reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acid chlorides, amines, and alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include diketones, alcohols, aldehydes, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic cyclohexane rings can interact with lipid membranes, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Bi(cyclohexane)]-4,4’-diol: Similar structure but with hydroxyl groups instead of carboxylic acid groups.
[1,1’-Bi(cyclohexane)]-4,4’-dione: Contains ketone groups instead of carboxylic acid groups.
Cyclohexane-1,4-dicarboxylic acid: Similar but with only one cyclohexane ring.
Properties
Molecular Formula |
C14H22O4 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
4-(4-carboxycyclohexyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H22O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h9-12H,1-8H2,(H,15,16)(H,17,18) |
InChI Key |
UZXIJHSJEKWJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CCC(CC2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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